N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide is a compound that features a benzofuran ring, which is a fused heterocyclic structure containing both benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization of ortho-hydroxyaryl ketones or aldehydes with appropriate reagents.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amide Formation: The final step involves the formation of the amide bond by reacting the brominated benzofuran derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the benzofuran ring .
Scientific Research Applications
N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, which lacks the bromine and amide groups.
2-Bromobenzamide: A simpler compound with only the bromine and amide groups.
N-(2-(Benzofuran-3-yl)ethyl)benzamide: Similar structure but without the bromine atom.
Uniqueness
N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide is unique due to the combination of the benzofuran ring, bromine atom, and amide group. This combination imparts specific chemical and biological properties that are not observed in the simpler related compounds .
Properties
CAS No. |
920537-54-8 |
---|---|
Molecular Formula |
C17H14BrNO2 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide |
InChI |
InChI=1S/C17H14BrNO2/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20) |
InChI Key |
UHWWETHQSGJMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.